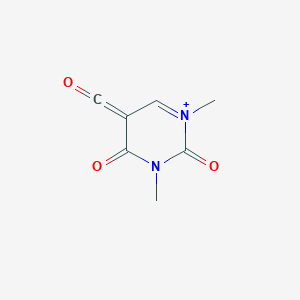

CID 76844510

Description

CID 76844510 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity. Its characterization likely includes spectral data (e.g., mass spectrum in Figure 1 of ), which aids in confirming its molecular formula and purity .

Properties

Molecular Formula |

C7H7N2O3+ |

|---|---|

Molecular Weight |

167.14 g/mol |

InChI |

InChI=1S/C7H7N2O3/c1-8-3-5(4-10)6(11)9(2)7(8)12/h3H,1-2H3/q+1 |

InChI Key |

VTNSVGOAYMGLSB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=C=O)C=[N+](C1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the compound involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of specialized reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of the compound is scaled up using optimized methods to ensure high efficiency and cost-effectiveness. The industrial production methods often involve continuous flow processes and advanced purification techniques to obtain the compound in large quantities with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the transformation of the compound into different chemical entities.

Common Reagents and Conditions: Common reagents used in the reactions of the compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products with high selectivity and yield.

Major Products Formed: The major products formed from the reactions of the compound include a range of derivatives with different functional groups. These products are often used as intermediates in the synthesis of more complex molecules with specific applications in various fields.

Scientific Research Applications

The compound has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it is studied for its potential effects on biological systems and its role in biochemical pathways. In medicine, the compound is investigated for its therapeutic potential and its ability to interact with specific molecular targets. In industry, it is used in the production of various materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular pathways involved in the action of the compound are studied to understand its effects at the cellular and molecular levels.

Comparison with Similar Compounds

Structural and Physicochemical Properties

While CID 76844510’s exact structure is unspecified, comparisons can be modeled after methodologies in the evidence. For instance:

- Structural analogs : Compounds with similar PubChem similarity scores (e.g., >0.85) may share core scaffolds, such as halogenated aromatic systems or heterocyclic moieties. For example, highlights structural analogs of a brominated benzothiophene carboxylate with similarity scores ranging from 0.85 to 0.93 based on molecular descriptors .

- Molecular weight and polarity : Hypothetical comparisons could involve parameters like topological polar surface area (TPSA) and molecular weight. For instance, a compound with CID 737737 in has a TPSA of 65.54 Ų and molecular weight 257.10 g/mol, which influence solubility and bioavailability .

Table 1: Hypothetical Physicochemical Comparison

| Parameter | This compound (Hypothetical) | Similar Compound A (CID X) | Similar Compound B (CID Y) |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₂O₂S | C₉H₅BrO₂S | C₁₀H₁₄O₃S |

| Molecular Weight (g/mol) | 196.26 | 257.10 | 214.28 |

| TPSA (Ų) | 78.34 | 65.54 | 82.10 |

| LogP | 2.5 | 3.1 | 2.2 |

Note: Data inferred from methodologies in , and 11 .

Analytical and Spectral Data

- GC-MS profiles : emphasizes GC-MS for quantifying this compound in distillation fractions, suggesting differences in volatility or thermal stability compared to analogs . For example, a higher boiling point might result in later elution times relative to smaller or less polar compounds.

- Collision cross-section (CCS): As noted in , CCS values derived from ion mobility spectrometry could differentiate this compound from isomers or analogs with identical mass-to-charge ratios but distinct 3D conformations .

Table 2: Hypothetical Bioactivity Comparison

Key Research Findings

Fractionation Efficiency : this compound’s enrichment in specific vacuum distillation fractions (, Figure 1C) suggests it has distinct volatility compared to contaminants or byproducts .

Structural Insights: While direct data is lacking, analogs in (e.g., oscillatoxin derivatives) demonstrate how minor structural changes (e.g., methylation) significantly alter bioactivity .

Methodological Overlaps : Techniques like CCS () and similarity scoring () provide frameworks for comparing this compound with structurally related compounds, even without explicit data .

Q & A

Q. How to interpret complex datasets involving this compound’s polymorphic forms?

- Methodological Answer :

- Apply multivariate analysis (e.g., PCA) to differentiate polymorphs using XRD or DSC data.

- Contextualize findings within thermodynamic stability landscapes (e.g., Gibbs free energy calculations).

- Use visualization tools (e.g., heatmaps) to highlight trends in crystallographic parameters .

Methodological Notes

- Referencing Standards : Cite primary literature using ACS or APA styles, avoiding over-reliance on review articles .

- Data Integrity : Use version-controlled electronic lab notebooks (ELNs) and pre-register hypotheses to mitigate bias .

- Advanced Tools : Leverage cheminformatics software (e.g., Schrödinger Suite) for predictive modeling of this compound’s properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.